molecular formula C18H17N3O B8473634 Dmean CAS No. 259739-01-0

Dmean

Cat. No. B8473634
Key on ui cas rn: 259739-01-0
M. Wt: 291.3 g/mol
InChI Key: XNRULZQPCJXTMC-UHFFFAOYSA-N
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Patent
US09186423B1

Procedure details

0.51 g (2.1 mmol) of the third compound 3 is dissolved in 3 mL of dry pyridine to be added with 0.63 g (8.3 mmol) of malononitrile (CH2(CN)2). Reaction is processed under nitrogen to be heated at 70° C. with stirring for 4 hrs. After cooling, 50 mL of ether is added with sufficient stirring, where the part insoluble to ether is abandoned. The ether solution is washed with 50 mL of water. After being dried with anhydrous sodium sulfate and concentrated under reduced pressure, an organic phase is separated and purified by liquid chromatography (SiO2, CHCl3:EtOAc=1:1). Thus, a red solid product, 2-(1,1-dicyanopropen-2-yl)-6-[(2-hydroxyethyl)methylamino]naphthalene 4 (hereinafter referred to as fourth compound 4), is obtained, which has a weight of 0.46 g and a yield of 75.3%.
[Compound]
Name
third
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N:14]([CH2:16][CH2:17][OH:18])[CH3:15])[CH:10]=2)[CH:5]=1)(=O)[CH3:2].[C:19](#[N:23])[CH2:20][C:21]#[N:22].CCOCC>N1C=CC=CC=1>[C:21]([C:20]([C:19]#[N:23])=[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N:14]([CH2:16][CH2:17][OH:18])[CH3:15])[CH:10]=2)[CH:5]=1)[CH3:2])#[N:22]

Inputs

Step One
Name
third
Quantity
0.51 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)N(C)CCO
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The ether solution is washed with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
an organic phase is separated
CUSTOM
Type
CUSTOM
Details
purified by liquid chromatography (SiO2, CHCl3:EtOAc=1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C(=C(C)C1=CC2=CC=C(C=C2C=C1)N(C)CCO)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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